

# The Discovery and Development of SHP099: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **SHP099**, a pioneering allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a validated target in oncology. This document details the key experiments that elucidated the unique inhibitory mechanism of **SHP099** and established its therapeutic potential. Quantitative data from biochemical and cellular assays, as well as in vivo efficacy studies, are presented in a structured format. Detailed experimental protocols for foundational assays are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex biological processes involved.

## Introduction

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] It is a key regulator of cell growth, proliferation, differentiation, and survival.[4] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including leukemia, lung cancer, and breast cancer.[5] For years, the development of SHP2 inhibitors was hampered by the highly conserved and positively charged







active site of protein tyrosine phosphatases, making it challenging to achieve selectivity and drug-like properties.

A breakthrough occurred in 2016 when Novartis scientists reported the discovery of **SHP099**, the first potent and selective allosteric inhibitor of SHP2.[5][6] Unlike traditional active-site inhibitors, **SHP099** targets a novel binding pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[5][6] This unique mechanism of action stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.[5][6] This discovery has paved the way for a new class of cancer therapeutics targeting SHP2.

## **Mechanism of Action**

SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain binds to the PTP domain, blocking the active site.[7] Upon binding of phosphotyrosine-containing proteins to the SH2 domains, a conformational change occurs, releasing the auto-inhibition and activating the phosphatase.

**SHP099** functions as a "molecular glue," binding to a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains in the inactive conformation.[5][6][8] This binding stabilizes the autoinhibited state of SHP2, preventing the conformational change required for its activation.[5][6] By locking SHP2 in this closed state, **SHP099** effectively inhibits its phosphatase activity and downstream signaling, primarily through the RAS-ERK pathway.[5][9]





Click to download full resolution via product page

**Diagram 1:** Allosteric Inhibition of SHP2 by **SHP099**.

# **Quantitative Data**

The potency and selectivity of **SHP099** have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Activity of SHP099



| Target           | IC50 (μM)               | Assay Conditions            | Reference |
|------------------|-------------------------|-----------------------------|-----------|
| SHP2 (Wild-Type) | 0.071                   | Cell-free phosphatase assay | [6][10]   |
| SHP1             | No significant activity | Cell-free phosphatase assay | [10]      |
| SHP2 D61Y        | 1.241                   | Allosteric inhibition assay | [11]      |
| SHP2 E69K        | 0.416                   | Allosteric inhibition assay | [11]      |
| SHP2 A72V        | 1.968                   | Allosteric inhibition assay | [11]      |
| SHP2 E76K        | 2.896                   | Allosteric inhibition assay | [11]      |

Table 2: Cellular Activity of **SHP099** 

| Cell Line  | Cancer Type                              | IC50 (μM) for<br>Cell Growth | IC50 (μM) for<br>p-ERK<br>Inhibition | Reference |
|------------|------------------------------------------|------------------------------|--------------------------------------|-----------|
| KYSE520    | Esophageal<br>Squamous Cell<br>Carcinoma | ~1.0                         | ~0.25                                | [12]      |
| MDA-MB-468 | Breast Cancer                            | ~1.0                         | ~0.25                                | [12]      |
| MV4-11     | Acute Myeloid<br>Leukemia                | 0.32                         | Not Reported                         | [11]      |
| TF-1       | Erythroleukemia                          | 1.73                         | Not Reported                         | [11]      |

Table 3: In Vivo Efficacy of SHP099 in Xenograft Models



| Xenograft<br>Model | Cancer Type                                 | Dosing<br>Regimen              | Tumor Growth<br>Inhibition          | Reference |
|--------------------|---------------------------------------------|--------------------------------|-------------------------------------|-----------|
| KYSE520            | Esophageal<br>Squamous Cell<br>Carcinoma    | 75 mg/kg, oral,<br>daily       | Significant tumor growth inhibition | [10]      |
| ВНҮ                | Head and Neck<br>Squamous Cell<br>Carcinoma | 75 mg/kg, oral, 6<br>days/week | Significant tumor growth inhibition | [13]      |
| HSC-4              | Head and Neck<br>Squamous Cell<br>Carcinoma | 75 mg/kg, oral, 6<br>days/week | Significant tumor growth inhibition | [13]      |
| B16F10             | Melanoma                                    | 100 mg/kg, oral,<br>daily      | Reduced tumor growth                | [14]      |

# Experimental Protocols SHP2 Biochemical Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro potency of **SHP099** against SHP2.

#### Materials:

- Recombinant full-length human SHP2 protein
- SHP2-activating peptide (e.g., dually phosphorylated IRS-1 peptide)
- 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
- SHP099 compound series
- 384-well black microplates



• Fluorescence plate reader

#### Procedure:

- Prepare a serial dilution of SHP099 in DMSO.
- In a 384-well plate, add SHP099 dilutions.
- Add the SHP2-activating peptide to all wells except the negative control.
- Add recombinant SHP2 enzyme to all wells except the no-enzyme control.
- Incubate the plate at room temperature for 30 minutes to allow compound binding and enzyme activation.
- Initiate the reaction by adding the DiFMUP substrate.
- Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for 30-60 minutes.
- Calculate the initial reaction rates (V<sub>0</sub>) from the linear portion of the fluorescence versus time plot.
- Plot the percentage of inhibition against the logarithm of SHP099 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





Click to download full resolution via product page

Diagram 2: Workflow for SHP2 Biochemical Inhibition Assay.



## **Cellular p-ERK Immunoblotting Assay**

This protocol describes the detection of phosphorylated ERK (p-ERK) levels in cancer cells treated with **SHP099** by Western blotting.

#### Materials:

- Cancer cell line (e.g., KYSE520, MDA-MB-468)
- Cell culture medium and supplements
- SHP099
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or βactin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of SHP099 for the desired time (e.g., 2 hours).
- Lyse the cells on ice with lysis buffer.



- Determine protein concentration using the BCA assay.
- Denature protein lysates by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add chemiluminescent substrate.
- Acquire images using a chemiluminescence imaging system.
- Quantify band intensities using densitometry software and normalize p-ERK levels to total ERK and a loading control.

# **Cell Viability Assay (Crystal Violet)**

This protocol provides a method to assess the effect of **SHP099** on the viability of adherent cancer cells.

#### Materials:

- Adherent cancer cell line
- Cell culture medium
- SHP099
- 96-well plates
- Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
- 10% Acetic Acid



Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Treat cells with a serial dilution of SHP099 and incubate for a specified period (e.g., 72 hours).
- Gently wash the cells with PBS.
- Fix the cells with methanol for 15 minutes.
- Stain the cells with Crystal Violet Staining Solution for 20 minutes at room temperature.
- Wash the plate with water to remove excess stain and allow it to air dry.
- Solubilize the stain by adding 10% acetic acid to each well.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

## In Vivo Xenograft Tumor Model

This protocol describes the evaluation of **SHP099**'s anti-tumor efficacy in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell line for implantation (e.g., KYSE520)
- Matrigel (optional)
- SHP099 formulation for oral gavage



- Calipers
- Animal balance

#### Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> cells in PBS, with or without Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Administer **SHP099** or vehicle control orally at the specified dose and schedule.
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Compare the tumor growth curves between the treatment and control groups to assess efficacy.

## **Signaling Pathways**

SHP2 is a central hub in various signaling cascades. Its inhibition by **SHP099** has profound effects on these pathways, most notably the RAS-ERK pathway.





Click to download full resolution via product page

Diagram 3: SHP2 in the RAS-ERK Signaling Pathway and Inhibition by SHP099.



# **Clinical Development**

While **SHP099** itself has primarily been a preclinical tool compound, its discovery has led to the development of clinically investigated SHP2 inhibitors. TNO155, a derivative of **SHP099** developed by Novartis, has entered clinical trials.[6] These trials are evaluating the safety, tolerability, and efficacy of TNO155 as a monotherapy and in combination with other anticancer agents in patients with advanced solid tumors.

Key clinical trials for TNO155 include:

- NCT03114319: A Phase 1 dose-escalation and expansion study of TNO155 in patients with advanced solid tumors.[9]
- NCT04000529: A Phase 1b study of TNO155 in combination with spartalizumab (an anti-PD-1 antibody) or ribociclib (a CDK4/6 inhibitor) in selected malignancies.[1][4]

These ongoing clinical investigations will be crucial in determining the therapeutic utility of SHP2 inhibition in cancer treatment.

## Conclusion

The discovery of **SHP099** represents a landmark achievement in the field of phosphatase-targeted drug discovery. Its novel allosteric mechanism of action provided a viable strategy to selectively inhibit SHP2, a previously challenging target. The extensive preclinical characterization of **SHP099** has not only elucidated the critical role of SHP2 in oncogenic signaling but has also laid the foundation for the clinical development of a new class of targeted cancer therapies. The ongoing clinical trials of SHP2 inhibitors hold the promise of delivering new treatment options for patients with a variety of cancers. This technical guide provides a foundational resource for researchers and drug developers working to further advance the field of SHP2-targeted therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Clinical Trial: NCT04000529 My Cancer Genome [mycancergenome.org]
- 2. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Violet Assay for Determining Viability of Cultured Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Clinical Trial: NCT03114319 My Cancer Genome [mycancergenome.org]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Crystal Violet Cell Viability Assay Protocol JangoCell [jangocell.com]
- To cite this document: BenchChem. [The Discovery and Development of SHP099: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560175#discovery-and-development-of-shp099]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com